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Compound of Interest

Compound Name: MSI-1436 lactate

Cat. No.: B10800591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction

between MSI-1436 lactate (Trodusquemine) and its molecular target, Protein Tyrosine

Phosphatase 1B (PTP1B). Trodusquemine is a promising therapeutic agent for metabolic

diseases and oncology, and understanding its mechanism of action at a molecular level is

crucial for further drug development and optimization.

Executive Summary
MSI-1436, a natural aminosterol, is a selective, non-competitive, and reversible allosteric

inhibitor of PTP1B.[1][2][3] It preferentially binds to the full-length form of PTP1B, which

includes the C-terminal regulatory segment, inducing a conformational change that locks the

enzyme in an inactive state.[1][2] This allosteric inhibition mechanism offers a significant

advantage over active-site inhibitors, which have struggled with issues of selectivity and

bioavailability. The interaction has been characterized by various biophysical and enzymatic

assays, and computational modeling has provided valuable insights into the specific binding

modes and the mechanism of allosteric communication.
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The following table summarizes the key quantitative data from various experimental studies on

the interaction between MSI-1436 and different forms of the PTP1B enzyme.

Parameter PTP1B Form Value Method Reference

Inhibition

Constant (Ki)
PTP1B (1-405) 0.6 µM

Enzyme Kinetics

(Dixon Plot)

PTP1B (1-321) 4 µM
Enzyme Kinetics

(Dixon Plot)

IC50 PTP1B ~1 µM Enzymatic Assay

TCPTP 224 µM Enzymatic Assay

Dissociation

Constant (Kd)
PTP1B (1-405) 0.7 µM

Scatchard

Analysis ([³H]-

MSI-1436)

Stoichiometry

(MSI-

1436:PTP1B)

PTP1B (1-405) 2:1

Isothermal

Titration

Calorimetry

PTP1B (1-321) 1:1

Isothermal

Titration

Calorimetry

Hill Coefficient

(nH)
PTP1B (1-405) 1.3

Scatchard

Analysis

Signaling Pathways Modulated by PTP1B and MSI-
1436
PTP1B is a critical negative regulator in several key signaling pathways. Its inhibition by MSI-

1436 consequently enhances these signals, leading to its therapeutic effects.

PTP1B-Mediated Signaling and Inhibition by MSI-1436
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Caption: Allosteric inhibition of PTP1B by MSI-1436 enhances downstream signaling.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the MSI-1436-

PTP1B interaction.

PTP1B Enzymatic Inhibition Assay (Fluorescent)
This protocol is adapted from studies using the fluorescent substrate 6,8-Difluoro-4-

Methylumbelliferyl Phosphate (DiFMUP) to measure PTP1B activity.

Workflow for PTP1B Enzymatic Inhibition Assay
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Prepare Assay Buffer:
50 mM HEPES, 100 mM NaCl, 0.1% BSA, 2 mM DTT, 2 mM EDTA, pH 6.5

Add 10 nM purified PTP1B to assay buffer in a 96-well plate

Add varying concentrations of MSI-1436 lactate

Add 10 µM DiFMUP substrate to initiate the reaction

Monitor fluorescence at 450 nm continuously for 20 minutes

Calculate inhibition constants (Ki) from Dixon plots

Click to download full resolution via product page

Caption: Workflow for determining PTP1B inhibition by MSI-1436 using a fluorescent assay.

Detailed Steps:

Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, 100 mM

NaCl, 0.1% BSA, 2 mM DTT, and 2 mM EDTA, with the pH adjusted to 6.5.

Enzyme and Inhibitor Preparation: In a black polystyrene 96-well plate, add 10 nM of purified

PTP1B enzyme to the assay buffer. Subsequently, add varying concentrations of MSI-1436
lactate to the wells.
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Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate

DiFMUP to a final concentration of 10 µM. The total reaction volume should be 100 µl.

Data Acquisition: Immediately after substrate addition, monitor the increase in fluorescence

at an emission wavelength of 450 nm continuously for 20 minutes using a fluorescence plate

reader.

Data Analysis: Determine the initial reaction velocities from the linear portion of the

fluorescence curves. Plot the reciprocal of the velocity (1/V) against the inhibitor

concentration to generate a Dixon plot. The inhibition constant (Ki) can be determined from

the intersection point of the lines.

Radiolabeled Ligand Binding Assay
This protocol describes a direct binding assay using tritiated ([³H]) MSI-1436 to determine its

affinity for PTP1B.

Workflow for Radiolabeled Ligand Binding Assay

Incubate 100 nM His-tagged PTP1B with varying concentrations of [³H]-MSI-1436
in assay buffer for 30 minutes at 25°C

Add 50 µl of 50% Ni-NTA beads and incubate for 10 minutes at 25°C
to capture the His-tagged PTP1B-ligand complex

Wash beads three times with assay buffer containing 150 mM NaCl
to remove unbound [³H]-MSI-1436

Determine the amount of bound inhibitor by scintillation counting

Perform Scatchard analysis to determine Kd and stoichiometry
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Caption: Workflow for the [³H]-MSI-1436 binding assay with PTP1B.

Detailed Steps:

Binding Reaction: In a suitable reaction tube, incubate 100 nM of histidine-tagged PTP1B

with varying concentrations of [³H]-MSI-1436. The incubation is performed in the assay buffer

(50 mM Hepes, 100 mM NaCl, 0.1 % BSA, 2 mM DTT, 2 mM EDTA, pH 6.5) for 30 minutes

at 25°C.

Complex Capture: To separate the protein-bound from free radioligand, add 50 μl of a 50%

slurry of Ni-NTA beads to the reaction mixture and incubate for an additional 10 minutes at

25°C. The His-tagged PTP1B will bind to the Ni-NTA beads.

Washing: Pellet the beads by centrifugation and wash them three times with assay buffer

containing an increased salt concentration (150 mM NaCl) to minimize non-specific binding.

Quantification: After the final wash, resuspend the beads in a scintillation cocktail and

measure the amount of bound radioactivity using a scintillation counter.

Data Analysis: Plot the ratio of bound to free radioligand versus the concentration of bound

radioligand (Scatchard plot). The dissociation constant (Kd) and the binding stoichiometry

can be determined from the slope and the x-intercept of the linear regression, respectively.

Isothermal Titration Calorimetry (ITC) - Representative
Protocol
ITC directly measures the heat changes associated with a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow for Isothermal Titration Calorimetry
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Prepare solutions of PTP1B and MSI-1436 in the same buffer
(e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

Load PTP1B (e.g., 10-20 µM) into the sample cell of the calorimeter

Load MSI-1436 (e.g., 100-200 µM) into the injection syringe

Set the experimental temperature (e.g., 25°C)

Perform a series of injections of MSI-1436 into the PTP1B solution

Integrate the heat change for each injection and fit the data to a binding model
to determine Kd, n, and ΔH

Click to download full resolution via product page

Caption: Representative workflow for ITC analysis of the MSI-1436-PTP1B interaction.

Detailed Steps:

Sample Preparation: Prepare solutions of PTP1B and MSI-1436 lactate in the same,

thoroughly degassed buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) to minimize heat of

dilution effects.

Loading the Calorimeter: Load the PTP1B solution (typically in the range of 10-20 µM) into

the sample cell of the isothermal titration calorimeter. Load the MSI-1436 solution (typically

10-15 times the concentration of the protein, e.g., 100-200 µM) into the injection syringe.
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Experimental Setup: Equilibrate the system at the desired temperature (e.g., 25°C). Set the

injection volume and spacing to allow the system to return to baseline between injections.

Titration: Perform a series of small, sequential injections of the MSI-1436 solution into the

PTP1B solution while monitoring the heat change.

Data Analysis: Integrate the area under each injection peak to determine the heat change

associated with that injection. Plot the heat change per mole of injectant against the molar

ratio of MSI-1436 to PTP1B. Fit this binding isotherm to an appropriate binding model (e.g.,

one-site or two-site sequential binding) to extract the thermodynamic parameters:

dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

In Silico Modeling of the MSI-1436-PTP1B
Interaction
Computational approaches, including molecular docking and molecular dynamics simulations,

have been instrumental in elucidating the structural basis of the allosteric inhibition of PTP1B

by MSI-1436.

Molecular Docking - Representative Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For

the MSI-1436-PTP1B interaction, docking studies focus on the allosteric site in the C-terminal

region.

Workflow for Molecular Docking
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Prepare the PTP1B protein structure (e.g., from PDB)
- Add hydrogens, assign partial charges

Prepare the MSI-1436 ligand structure
- Generate 3D coordinates, assign charges

Define the binding site (allosteric site in the C-terminus)

Perform docking using software like AutoDock or Glide

Analyze the docking poses and scoring functions to predict binding mode and affinity

Click to download full resolution via product page

Caption: Representative workflow for molecular docking of MSI-1436 to PTP1B.

Detailed Steps:

Protein Preparation: Obtain a crystal structure of PTP1B (preferably the full-length form or a

model that includes the C-terminal domain). Prepare the protein structure by adding

hydrogen atoms, assigning partial charges, and removing water molecules.

Ligand Preparation: Generate a 3D structure of MSI-1436. Assign appropriate atom types

and partial charges.

Binding Site Definition: Define the search space for docking to encompass the allosteric

binding site in the C-terminal region of PTP1B, as identified by experimental data (e.g.,

NMR).
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Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to

systematically sample different conformations and orientations of MSI-1436 within the

defined binding site.

Pose Analysis and Scoring: Analyze the resulting docking poses based on scoring functions

that estimate the binding free energy. The top-ranked poses represent the most likely binding

modes. These can be further analyzed to identify key intermolecular interactions (e.g.,

hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation - Representative
Protocol
MD simulations provide insights into the dynamic behavior of the MSI-1436-PTP1B complex

over time, revealing conformational changes and the stability of the interaction.

Workflow for Molecular Dynamics Simulation
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Start with the docked MSI-1436-PTP1B complex

Solvate the complex in a water box (e.g., TIP3P water model)

Add counter-ions to neutralize the system

Perform energy minimization to remove steric clashes

Equilibrate the system (NVT and NPT ensembles)

Run production MD simulation for a desired time (e.g., 100 ns)

Analyze the trajectory (RMSD, RMSF, protein-ligand interactions)

Click to download full resolution via product page

Caption: Representative workflow for MD simulation of the MSI-1436-PTP1B complex.

Detailed Steps:

System Setup: Use the best-ranked docked pose of the MSI-1436-PTP1B complex as the

starting structure. Place the complex in a periodic box of explicit water molecules (e.g.,

TIP3P water model). Add counter-ions to neutralize the system.
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Force Field: Choose an appropriate force field for the protein and the ligand (e.g., AMBER or

CHARMM).

Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial

system.

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under

constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT

ensemble) to achieve the correct density.

Production Simulation: Run the MD simulation for a sufficient length of time (e.g., tens to

hundreds of nanoseconds) to sample the conformational space of the complex.

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex

(e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different protein

regions (e.g., root-mean-square fluctuation, RMSF), and the persistence of key

intermolecular interactions over time. This analysis can provide insights into how MSI-1436

binding allosterically modulates the conformation and dynamics of the PTP1B active site.

Conclusion
The allosteric inhibition of PTP1B by MSI-1436 lactate represents a promising therapeutic

strategy. The combination of detailed experimental characterization and in silico modeling has

provided a deep understanding of this molecular interaction. This technical guide summarizes

the key quantitative data, outlines the relevant signaling pathways, and provides detailed

protocols for the essential experimental and computational techniques. This information serves

as a valuable resource for researchers and professionals in the field of drug discovery and

development, facilitating further investigation and optimization of PTP1B inhibitors.
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ptp1b-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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